2-Chloro-5-nitrobenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-nitrobenzene-1,4-diol is an aromatic compound with a benzene ring substituted with chlorine, nitro, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitrobenzene-1,4-diol typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of 2-chlorophenol followed by hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases like sodium hydroxide for hydroxylation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial to minimize by-products and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitrobenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine or nitro groups are replaced by other substituents
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or tin(II) chloride.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 2-chloro-5-aminobenzene-1,4-diol.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used
Scientific Research Applications
2-Chloro-5-nitrobenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitrobenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrophenol
- 2-Chloro-5-nitrobenzonitrile
- 2-Chloro-5-nitrobenzaldehyde
Properties
CAS No. |
106158-44-5 |
---|---|
Molecular Formula |
C6H4ClNO4 |
Molecular Weight |
189.55 g/mol |
IUPAC Name |
2-chloro-5-nitrobenzene-1,4-diol |
InChI |
InChI=1S/C6H4ClNO4/c7-3-1-6(10)4(8(11)12)2-5(3)9/h1-2,9-10H |
InChI Key |
YMRAZJJVQRQLRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.